Amyl laurate

Beschreibung

Eigenschaften

IUPAC Name |

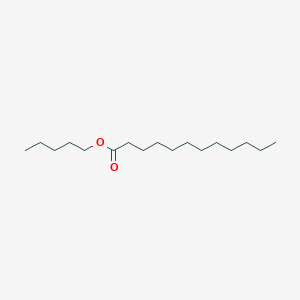

pentyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWBDPUBNMEITD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201711 | |

| Record name | Amyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-03-8 | |

| Record name | Pentyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L8N15IQC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the physicochemical properties of amyl laurate

An In-Depth Technical Guide on the Physicochemical Properties of Amyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as isothis compound or 3-methylbutyl dodecanoate, is the ester formed from the reaction of lauric acid and isoamyl alcohol.[1] It is a colorless, oily liquid with a faint, fatty, and somewhat fruity odor.[2][3] This compound is valued in the cosmetics and personal care industries as an emollient and skin-conditioning agent, often used as a natural alternative to silicones due to its light, non-greasy feel and good spreadability.[1][4] It also finds application as a flavoring and fragrance agent in the food industry.[5][6] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These properties are crucial for formulation development, quality control, and safety assessment.

| Property | Value |

| Molecular Formula | C₁₇H₃₄O₂[7][8] |

| Molecular Weight | 270.45 g/mol [7][9] |

| Appearance | Colorless to pale yellow, clear oily liquid.[2][5][10] |

| Odor | Faint, waxy, oily, fatty, with wine-like and peach notes.[2][6] |

| Boiling Point | 311-312 °C at 760 mmHg[2][3][11] 190 °C at 20 mmHg[2][4] 170 °C at 2 mmHg[6][12] |

| Melting Point | Approximately -30 °C[5] |

| Density | 0.856 g/mL at 25 °C[4][9][12] 0.850-0.870 g/cm³ at 25 °C[2][5] |

| Solubility | Insoluble in water.[3][4][5][10] Soluble in alcohol and other organic solvents.[2][3][4][5] |

| Vapor Pressure | 0.001 mmHg at 25 °C (estimated)[2] |

| Refractive Index (n²⁰/D) | 1.436 (lit.)[4][9][12] |

| logP (o/w) | 7.253 - 7.43 (estimated)[2][11] |

| Flash Point | >100 °C (>212 °F)[2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.

Synthesis of this compound via Fischer Esterification

This protocol describes the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Materials:

-

Lauric acid

-

Isoamyl alcohol (3-methylbutan-1-ol)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst[13]

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus[14]

Procedure:

-

Reaction Setup: In a round-bottom flask, combine lauric acid and an excess of isoamyl alcohol (to shift the equilibrium towards the product).[8][11]

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[14]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 1-2 hours to reach equilibrium.[14]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[14]

-

Purification: Filter to remove the drying agent. Purify the crude this compound by vacuum distillation, collecting the fraction that distills at the appropriate temperature and pressure.[15]

Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of the purified ester.[1]

Materials:

-

Sample of this compound

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or similar heating apparatus (oil bath)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Capillary Insertion: Insert the capillary tube, sealed end up, into the test tube containing the sample.[1]

-

Apparatus Setup: Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently.[1]

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1]

-

Measurement: Remove the heat source. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[1]

Determination of Density

The density of liquid this compound can be determined using a pycnometer or by direct mass/volume measurement.

Materials:

-

Sample of this compound

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Water bath set to 25 °C

Procedure (using a pycnometer):

-

Clean and Dry: Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Place it in the temperature-controlled water bath until it reaches 25 °C. Adjust the volume to the calibration mark and weigh the filled pycnometer (m₂).

-

Clean and Fill with Water: Empty and clean the pycnometer. Fill it with deionized water, bring it to 25 °C in the water bath, adjust the volume, and weigh it again (m₃).

-

Calculation: The density (ρ) of this compound at 25 °C is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water (where ρ_water at 25 °C is approximately 0.99704 g/cm³)

Determination of Solubility

This protocol provides a qualitative assessment of solubility in different solvents.

Materials:

-

Sample of this compound

-

Test tubes

-

Solvents: water, ethanol, acetone, hexane

Procedure:

-

Sample Addition: In separate test tubes, place a small amount of this compound (e.g., 0.1 mL).[7]

-

Solvent Addition: To each test tube, add one of the selected solvents (e.g., 2 mL) in small portions.[7]

-

Observation: After each addition, shake the tube vigorously.

-

Classification:

-

Soluble: A single, clear liquid phase is formed.

-

Partially Soluble: The mixture is cloudy or forms a non-homogenous solution.

-

Insoluble: Two distinct layers are observed, or the this compound remains as a separate phase.[3]

-

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful indicator of purity.

Materials:

-

Sample of this compound

-

Abbe refractometer

-

Constant temperature water circulator (set to 20 °C)

-

Dropper

-

Lens paper and ethanol

Procedure:

-

Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index.

-

Temperature Control: Ensure the prisms of the refractometer are maintained at 20 °C by the circulating water bath.

-

Sample Application: Open the prisms and clean them with ethanol and lens paper. Place a few drops of this compound onto the lower prism.[10]

-

Measurement: Close the prisms. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Correct the reading for temperature if the measurement was not taken at the standard 20 °C.[10]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis of this compound via the Fischer esterification reaction.

Caption: Workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. scribd.com [scribd.com]

- 4. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. csub.edu [csub.edu]

- 10. athabascau.ca [athabascau.ca]

- 11. cerritos.edu [cerritos.edu]

- 12. researchgate.net [researchgate.net]

- 13. Fischer Esterification [organic-chemistry.org]

- 14. community.wvu.edu [community.wvu.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

An In-depth Technical Guide to Isoamyl Laurate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of isoamyl laurate. Isothis compound, an ester known for its emollient properties, finds applications in the cosmetics, food, and fragrance industries.[1][2] This document offers detailed information on its chemical structure, physicochemical properties, and relevant experimental protocols.

Chemical Structure and IUPAC Name

Isothis compound is the ester formed from the condensation of lauric acid and isoamyl alcohol.[2]

-

Chemical Formula: C₁₇H₃₄O₂[6]

The structure consists of a dodecanoate (laurate) backbone attached to a 3-methylbutyl (isoamyl) group.

Physicochemical Properties

The following table summarizes the key quantitative data for isothis compound, compiled from various sources. These properties are crucial for its application in formulation development and quality control.

| Property | Value | Units |

| Molecular Weight | 270.45 | g/mol |

| Appearance | Colorless to light yellow oily liquid | - |

| Odor | Faint, oily, fatty, waxy, wine-like | - |

| Density | 0.856 (at 25 °C) | g/mL |

| Boiling Point | 170 (at 2 mmHg) | °C |

| ~311 (at 760 mmHg) | °C | |

| Flash Point | >110 (>230) | °C (°F) |

| Refractive Index | 1.436 (at 20 °C) | - |

| Solubility | Soluble in ethanol, insoluble in water | - |

[Sources: 2, 3, 4, 5, 14]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of isothis compound are provided below. These protocols are representative of common laboratory and industrial practices.

1. Synthesis of Isothis compound via Fischer Esterification

This protocol describes a common method for synthesizing isothis compound by the acid-catalyzed esterification of lauric acid with isoamyl alcohol.[7][8]

Materials:

-

Lauric acid

-

Isoamyl alcohol

-

Catalyst (e.g., a mixture of zinc methanesulfonate and zinc trifluoroacetate)[8]

-

Reaction flask equipped with a water separator (e.g., Dean-Stark apparatus), reflux condenser, and thermometer

Procedure:

-

Charge the reaction flask with lauric acid and isoamyl alcohol. A molar ratio of lauric acid to isoamyl alcohol between 1:1.05 and 1:6 can be used.[7] For example, use a 1:2.5 molar ratio (e.g., 400g lauric acid, 440g isoamyl alcohol).[8]

-

Heat the mixture with stirring until the lauric acid completely melts.

-

Add the catalyst. The catalyst amount should be between 0.1% and 5% of the total weight of the reactants.[7] For instance, a mixture of 5g zinc methanesulfonate and 12.6g zinc trifluoroacetate can be used.[8]

-

Maintain the reaction temperature between 110-140°C (e.g., 125°C) and allow the reaction to proceed for 5 to 14 hours (e.g., 6 hours), or until water is no longer collected in the separator.[7][8]

-

After the reaction is complete, set up the apparatus for vacuum distillation.

-

Apply a vacuum (e.g., -0.090 to -0.100 MPa) and collect the fraction that distills between 140-150°C. This fraction is the purified isothis compound.[7][8]

2. Analysis of Isothis compound by Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity of isothis compound and quantifying its presence in a mixture.[9]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., SLB®-5ms), is suitable for separating fatty acid esters.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70-90 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5 minutes. (Note: This is a general temperature program and should be optimized for the specific instrument and column used.)[10]

-

Sample Preparation:

-

Prepare a dilute solution of the isothis compound sample in a suitable solvent, such as methylene chloride or hexane. A concentration of approximately 1 mg/mL is typical.

-

If analyzing isothis compound within a complex matrix (e.g., a cosmetic formulation), an appropriate extraction method may be required first.

Procedure:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Initiate the temperature program and data acquisition.

-

The isothis compound will elute at a specific retention time. The purity can be determined by the relative area of the corresponding peak in the chromatogram.

-

For quantitative analysis, a calibration curve should be prepared using standards of known isothis compound concentrations.

Visualized Workflow: Synthesis of Isothis compound

The following diagram illustrates the key steps in the chemical synthesis of isothis compound via the Fischer esterification process.

References

- 1. ISOthis compound - Ataman Kimya [atamanchemicals.com]

- 2. CAS 6309-51-9: Isothis compound | CymitQuimica [cymitquimica.com]

- 3. Isothis compound | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Isothis compound | 6309-51-9 [smolecule.com]

- 5. specialchem.com [specialchem.com]

- 6. Isothis compound [webbook.nist.gov]

- 7. CN109651143A - A kind of preparation method of isothis compound - Google Patents [patents.google.com]

- 8. Preparation method of isothis compound - Eureka | Patsnap [eureka.patsnap.com]

- 9. Isothis compound [webbook.nist.gov]

- 10. Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of Pentyl Dodecanoate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pentyl dodecanoate, a fatty acid ester, through the Fischer esterification reaction. The document details the reaction mechanism, experimental protocols, and quantitative data pertinent to the synthesis, purification, and characterization of the final product.

Introduction

Pentyl dodecanoate, also known as amyl laurate, is an organic compound with applications in the flavor, fragrance, and pharmaceutical industries. Its synthesis is most commonly achieved through the Fischer esterification of dodecanoic acid (lauric acid) with pentanol in the presence of an acid catalyst. This guide will focus on this well-established and cost-effective method.

Fischer Esterification Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction for the synthesis of pentyl dodecanoate is as follows:

Dodecanoic Acid + 1-Pentanol ⇌ Pentyl Dodecanoate + Water

The mechanism proceeds through several key steps, which are initiated by the protonation of the carboxylic acid.

Key Mechanistic Steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of dodecanoic acid by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This protonation increases the electrophilicity of the carbonyl carbon.[1][2]

-

Nucleophilic Attack by Pentanol: The lone pair of electrons on the oxygen atom of 1-pentanol attacks the now more electrophilic carbonyl carbon of the protonated dodecanoic acid. This results in the formation of a tetrahedral intermediate.[1][2]

-

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl group of the pentanol) to one of the hydroxyl groups of the original carboxylic acid. This proton transfer is a rapid and reversible process.

-

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester.

-

Deprotonation: A weak base, such as water or the alcohol itself, removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, pentyl dodecanoate.

All steps in the Fischer esterification are reversible.[1] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water produced is removed from the reaction mixture, for instance, by azeotropic distillation.[1][2]

Caption: The reaction mechanism for the Fischer esterification of dodecanoic acid with 1-pentanol.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of pentyl dodecanoate, adapted from a standard procedure for the synthesis of ethyl dodecanoate.[1]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| Dodecanoic Acid | 200.32 | ~0.88 | 10.0 g | 0.05 |

| 1-Pentanol | 88.15 | 0.814 | 22.0 mL | 0.20 |

| Sulfuric Acid (conc.) | 98.08 | 1.84 | 1.0 mL | - |

| Diethyl Ether | 74.12 | 0.713 | As needed | - |

| 5% Sodium Bicarbonate (aq) | 84.01 | - | As needed | - |

| Saturated Sodium Chloride (aq) | 58.44 | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |

Reaction Setup and Procedure

-

Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of dodecanoic acid and 22.0 mL of 1-pentanol.

-

Catalyst Addition: Carefully add 1.0 mL of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction should be refluxed for approximately 1-2 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification

-

Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing 50 mL of cold water.

-

Extraction: Add 50 mL of diethyl ether to the separatory funnel, shake the funnel vigorously, and allow the layers to separate. The top organic layer contains the pentyl dodecanoate. Drain and discard the lower aqueous layer.

-

Washing:

-

Wash the organic layer with 25 mL of 5% aqueous sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from carbon dioxide evolution.

-

Wash the organic layer with 25 mL of saturated aqueous sodium chloride (brine) to remove any residual water and dissolved inorganic salts.

-

-

Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for 10-15 minutes. The solution should be clear when it is dry.

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Distillation (Optional): For higher purity, the crude pentyl dodecanoate can be purified by vacuum distillation.

Caption: A typical experimental workflow for the synthesis and purification of pentyl dodecanoate.

Quantitative Data and Characterization

| Parameter | Typical Value/Range | Reference |

| Reactant Molar Ratio (Alcohol:Acid) | 2:1 to 5:1 | [1] |

| Catalyst Loading (H₂SO₄) | 1-5 mol% of the carboxylic acid | [3] |

| Reaction Temperature | Reflux temperature of the alcohol | [3] |

| Reaction Time | 1 - 8 hours | [5] |

| Expected Yield | 60-95% (estimated) | [3] |

Characterization of Pentyl Dodecanoate:

-

Appearance: Colorless to pale yellow liquid

-

Molecular Formula: C₁₇H₃₄O₂

-

Molar Mass: 270.46 g/mol

-

Boiling Point: ~325 °C at 760 mmHg

-

Density: ~0.858 g/mL[1]

-

Spectroscopic Data: The structure of pentyl dodecanoate can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The FT-IR spectrum will show a characteristic strong absorption band for the ester carbonyl group (C=O) at approximately 1740-1735 cm⁻¹. The ¹H NMR spectrum will show characteristic signals for the pentyl and dodecanoyl chains.

Conclusion

The Fischer esterification is a robust and widely used method for the synthesis of pentyl dodecanoate. By understanding the reaction mechanism and carefully controlling the experimental conditions, high yields of the desired ester can be achieved. The protocol provided in this guide serves as a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. Further optimization of reaction parameters may be necessary to achieve the desired yield and purity for specific applications.

References

amyl laurate CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of amyl laurate, with a focus on its chemical properties, synthesis, and applications relevant to scientific research and development. The information is presented to meet the needs of a technical audience, with detailed data and experimental methodologies.

Core Chemical Identifiers and Properties

This compound, commonly referred to as isothis compound in scientific literature, is the ester formed from isoamyl alcohol and lauric acid. It is a compound valued for its emollient and solvent properties.

Table 1: Chemical Identifiers for Isothis compound

| Identifier | Value | Citation |

| CAS Number | 6309-51-9 | |

| Molecular Formula | C17H34O2 | |

| Molecular Weight | 270.45 g/mol | |

| INCI Name | Isothis compound | |

| Synonyms | 3-Methylbutyl dodecanoate, Isopentyl laurate, Dodecanoic acid, 3-methylbutyl ester |

Table 2: Physicochemical Properties of Isothis compound

| Property | Value | Citation |

| Appearance | Colorless to pale yellow oily liquid | |

| Odor | Faint, oily, fatty | |

| Boiling Point | 170 °C at 2 mmHg | |

| Density | 0.856 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 | |

| Solubility | Insoluble in water; soluble in alcohol and organic solvents | |

| Flash Point | > 230 °F (> 110 °C) |

Synthesis of Isothis compound: Experimental Protocols

The synthesis of isothis compound can be achieved through both chemical and enzymatic methods. The following protocols are detailed based on established methodologies.

Chemical Synthesis via Fischer Esterification

This method involves the acid-catalyzed esterification of lauric acid with isoamyl alcohol.

Experimental Protocol:

-

Reactant Preparation: In a reaction flask equipped with a water separator, reflux condenser, and thermometer, add lauric acid (e.g., 400g, 2 mol) and isoamyl alcohol (e.g., 440g, 5 mol). The molar ratio of lauric acid to isoamyl alcohol can range from 1:1.05 to 1:6.

-

Catalyst Addition: Heat and stir the mixture until the lauric acid is completely melted. Add a catalyst, which can be a mixture of methanesulfonate and trifluoroacetate (e.g., zinc methanesulfonate and zinc trifluoroacetate), accounting for 0.1% to 5% of the total weight of the reactants.

-

Reaction: Maintain the reaction temperature between 110-140 °C and continue stirring for 5-14 hours. Water generated during the reaction is collected in the water separator. The reaction is considered complete when no more water is produced.

-

Purification: After the reaction, initiate vacuum distillation. Maintain the system under a vacuum of -0.090 to -0.100 MPa.

-

Product Collection: Collect the fraction that distills at 140-150 °C. This fraction is the purified isothis compound.

Enzymatic Synthesis using Immobilized Lipase

Enzymatic synthesis offers a milder and more specific alternative to chemical methods.

Experimental Protocol:

-

Reactant and Enzyme Preparation: The reaction is typically carried out in a solvent-free medium. Combine isoamyl alcohol and lauric acid, often in an equimolar ratio.

-

Biocatalyst: Use an immobilized microbial lipase, such as Candida antarctica lipase (Novozym 435) or Rhizopus oryzae lipase, as the biocatalyst.

-

Reaction Conditions: The reaction is conducted under mechanical agitation (e.g., 450 rpm) at a controlled temperature, typically between 40-45 °C.

-

Reaction Monitoring: The reaction progress is monitored over time, with equilibrium often reached within 2-3 hours.

-

Product Recovery: Post-reaction, the immobilized enzyme can be separated by filtration for reuse. The product, isothis compound, can be further purified if necessary, though enzymatic synthesis often yields a high-purity product.

Applications in Research and Development

Isothis compound's properties make it a valuable excipient in various formulations.

-

Drug Delivery: As a lightweight, non-greasy emollient, it can be used in topical and transdermal drug delivery systems to improve the spreadability and sensory feel of formulations. Its solvent properties can aid in dissolving lipophilic active pharmaceutical ingredients (APIs).

-

Cosmetic and Dermatological Formulations: It is widely used in skincare and haircare products as a natural alternative to silicones. It enhances texture, provides a silky feel, and helps to disperse pigments and UV filters evenly.

-

Flavoring Agent: In the food and beverage industry, it is used as a flavoring agent.

Safety and Toxicology

-

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that isothis compound is safe in the present practices of use and concentration when formulated to be non-irritating.

-

Toxicological data is limited, with no evidence of carcinogenicity, mutagenicity, or reproductive toxicity reported in available safety data sheets.

Visualized Workflow: Synthesis of Isothis compound

The following diagram illustrates the general workflow for the synthesis of isothis compound, applicable to both chemical and enzymatic routes.

Caption: General workflow for the synthesis of isothis compound.

A Technical Guide to the Solubility of Amyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of amyl laurate (also known as isothis compound or pentyl dodecanoate) in various organic solvents. This information is critical for the formulation of pharmaceuticals, cosmetics, and other industrial products where this compound is used as an emollient, solvent, or flavoring agent.

Core Topic: Solubility Characteristics

This compound is an ester characterized by its oily nature and a faint, fatty odor. Its molecular structure, featuring a long hydrocarbon chain from lauric acid and a moderately sized alkyl group from isoamyl alcohol, dictates its solubility behavior. Generally, it is readily soluble in a wide range of organic solvents but is practically insoluble in water.[1][2][3][4][5][6] This lipophilic nature is a key consideration in its application.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of isothis compound in several common organic solvents at 20°C. This data is essential for formulators needing to prepare solutions of specific concentrations.

| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Solubility of Isothis compound at 20°C (g/L) |

| Methanol | 32.04 | 0.792 | 326.23[4] |

| Ethanol | 46.07 | 0.789 | 520.7[4] |

| n-Propanol | 60.10 | 0.803 | 505.09[4] |

| n-Butanol | 74.12 | 0.810 | 550.45[4] |

| Acetone | 58.08 | 0.791 | 703.46[4] |

| Ethyl Acetate | 88.11 | 0.902 | 508.11[4] |

| Dichloromethane | 84.93 | 1.33 | 144.94[4] |

| Acetonitrile | 41.05 | 0.786 | Data not available |

Experimental Protocols

The determination of ester solubility in organic solvents is a fundamental experimental procedure. The following protocol outlines the widely accepted saturation shake-flask method, followed by an analytical procedure for concentration determination.

I. Saturation Shake-Flask Method for Solubility Determination

This method is considered the gold standard for determining thermodynamic solubility.[7]

1. Materials:

- This compound (high purity)

- Selected organic solvent (analytical grade)

- Erlenmeyer flasks with ground glass stoppers or screw caps

- Orbital shaker or magnetic stirrer with temperature control

- Syringe filters (Teflon or other solvent-compatible membrane)

- Volumetric flasks and pipettes

- Analytical balance

2. Procedure:

- Add an excess amount of this compound to an Erlenmeyer flask. The excess solid is necessary to ensure that a saturated solution is formed.

- Add a known volume of the organic solvent to the flask.

- Tightly seal the flask to prevent solvent evaporation.

- Place the flask in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 20°C).

- Agitate the mixture for a sufficient time to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended.

- After the equilibration period, cease agitation and allow any undissolved this compound to settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

- Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration suitable for the chosen analytical method.

II. Analytical Determination of this compound Concentration by Saponification

Saponification is a classic and reliable method for quantifying esters. It involves the hydrolysis of the ester in the presence of a strong base.

1. Materials:

- Saturated solution of this compound in the organic solvent

- Standardized ethanolic potassium hydroxide (KOH) solution (e.g., 0.5 M)

- Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

- Phenolphthalein indicator solution

- Reflux condenser and heating mantle

- Burette, pipettes, and conical flasks

2. Procedure:

- Accurately pipette a known volume of the diluted saturated this compound solution into a conical flask.

- Add a known excess volume of standardized ethanolic KOH solution to the flask.

- Attach a reflux condenser and heat the mixture in a heating mantle at a gentle boil for a specified period (e.g., 1 hour) to ensure complete saponification.

- Allow the solution to cool to room temperature.

- Add a few drops of phenolphthalein indicator.

- Titrate the excess (unreacted) KOH with the standardized HCl solution until the pink color disappears.

- Perform a blank titration using the same volume of ethanolic KOH solution but without the this compound sample.

- The difference in the volume of HCl used for the sample and the blank corresponds to the amount of KOH that reacted with the this compound. This allows for the calculation of the this compound concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

References

- 1. ISOthis compound [chembk.com]

- 2. Isothis compound | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 6309-51-9: Isothis compound | CymitQuimica [cymitquimica.com]

- 4. scent.vn [scent.vn]

- 5. specialchem.com [specialchem.com]

- 6. Buy Isothis compound | 6309-51-9 [smolecule.com]

- 7. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Properties and Phase Transitions of Amyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl laurate, also known as pentyl dodecanoate, is a fatty acid ester that finds applications in various industries, including cosmetics, food, and pharmaceuticals, primarily for its emollient and flavoring properties. A thorough understanding of its thermal properties and phase transitions is crucial for its formulation, processing, and storage, ensuring product stability and efficacy. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, with a focus on isothis compound, its common isomer. The information is presented with detailed experimental methodologies and clearly structured data for ease of reference and comparison.

Thermal Properties of Isothis compound

The thermal properties of isothis compound have been characterized by various analytical techniques. The key quantitative data are summarized in the tables below.

Physical and Thermal Properties

| Property | Value | Units | Conditions |

| Melting Point | approx. -30 | °C | |

| Boiling Point | 311.00 to 312.00 | °C | @ 760.00 mm Hg |

| 190 | °C | @ 20.00 mm Hg | |

| 170 | °C | @ 2 mmHg | |

| Density | 0.85000 to 0.87000 | g/cm³ | @ 25.00 °C |

| 0.856 | g/mL | @ 25 °C | |

| Flash Point | > 100.00 | °C | (Closed Cup) |

| Decomposition Onset | approx. 80-85 | °C | Normal atmospheric conditions |

Thermodynamic Properties

Phase Transitions and Thermal Behavior

The phase transitions of this compound, from solid to liquid (melting) and from liquid to gas (boiling), are critical parameters for its application.

Melting and Crystallization Behavior

Limited data is available on the specific crystalline behavior of isothis compound under standard conditions.[1] DSC analysis is the standard method to investigate these transitions, providing information on the melting point, heat of fusion (enthalpy), and crystallization behavior upon cooling.

Vaporization and Boiling Behavior

The boiling point of isothis compound is significantly dependent on pressure, as indicated in the data table. This is a crucial consideration for any process involving distillation or high-temperature applications.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) indicates that isothis compound possesses good thermal resistance under moderate temperatures. The onset of thermal decomposition occurs at approximately 80-85°C under normal atmospheric conditions.[1] Exceeding this temperature for prolonged periods can lead to the degradation of the ester.

Experimental Protocols

The following sections detail the generalized experimental methodologies for characterizing the thermal properties of fatty acid esters like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the phase transitions of materials. A typical protocol for analyzing a fatty acid ester is as follows:

-

Sample Preparation: A small sample (typically 5-10 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile components during heating.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

-

Experimental Conditions:

-

Purge Gas: An inert gas, typically nitrogen, is purged through the sample chamber at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.

-

Temperature Program: The sample is subjected to a controlled temperature program, which usually involves a cooling segment to observe crystallization, followed by a heating segment to observe melting. A typical heating/cooling rate is 10°C/min.

-

-

Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The resulting DSC thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy of fusion (area under the melting peak).

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of a material. A general procedure is outlined below:

-

Sample Preparation: A small amount of the sample (typically 10-20 mg) is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is tared, and the appropriate atmosphere is selected (e.g., nitrogen for an inert atmosphere or air for an oxidative environment).

-

Experimental Conditions:

-

Heating Rate: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range.

-

Atmosphere: The experiment is conducted under a continuous flow of the chosen gas.

-

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

Caption: Workflow for the thermal characterization of this compound.

Conclusion

This technical guide has summarized the key thermal properties and phase transition characteristics of this compound, with a focus on its common isomer, isothis compound. While fundamental physical properties such as melting point, boiling point, and density are reasonably well-documented, a notable gap exists in the experimental data for thermodynamic properties like the enthalpy of fusion and vaporization. The provided experimental protocols for DSC and TGA offer a foundational approach for researchers to conduct further investigations to fill these data gaps. A complete thermal profile is essential for the effective and safe use of this compound in various scientific and industrial applications.

References

The Natural Occurrence of Amyl Laurate in Plants and Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyl laurate, also known as isoamyl dodecanoate, is a fatty acid ester that contributes to the sensory profiles of various natural products. While recognized for its utility as a flavoring agent in the food industry and as an emollient in cosmetics, its endogenous presence in the botanical world is a subject of scientific interest. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants and foods, delving into its biosynthesis, regulatory pathways, and the analytical methodologies employed for its detection and quantification.

The formation of this compound is a result of the esterification of lauric acid with isoamyl alcohol. Consequently, its natural occurrence is intrinsically linked to the co-existence and bioavailability of these precursors within plant tissues and fermented food products. Lauric acid, a saturated fatty acid, is abundantly found in the oils of various plants, most notably coconut and palm kernel.[1][2] Isoamyl alcohol is a common byproduct of amino acid catabolism and fermentation processes. This guide will explore the intersection of these biosynthetic pathways that lead to the formation of this compound.

Data Presentation: Quantitative Occurrence of this compound and its Precursors

Direct quantitative data for this compound in specific plant tissues and food products is scarce in publicly available literature. However, the presence of its precursors, lauric acid and isoamyl alcohol, has been quantified in numerous sources. The following table summarizes representative quantitative data for these precursors, providing a basis for inferring the potential for natural this compound formation.

| Plant/Food Product | Precursor | Concentration | Analytical Method | Reference |

| Coconut (Cocos nucifera) Oil | Lauric Acid | 45-53% of total fatty acids | Gas Chromatography (GC) | [3] |

| Palm Kernel (Elaeis guineensis) Oil | Lauric Acid | ~48% of total fatty acids | Gas Chromatography (GC) | |

| Babassu (Attalea speciosa) Oil | Lauric Acid | ~50% of total fatty acids | Not Specified | |

| Banana (Musa sapientum) | Isoamyl Alcohol | Major volatile component | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [4] |

| Apple (Malus domestica) | Isoamyl Alcohol | Varies by cultivar | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [5][6] |

| Pear (Pyrus spp.) | Isoamyl Alcohol | Varies by cultivar | Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) | [7] |

| Beer | Isoamyl Alcohol | Up to 70 mg/L | Gas Chromatography with Flame Ionization Detection (GC-FID) | [8] |

| Wine | Isoamyl Alcohol | Varies | Gas Chromatography with Flame Ionization Detection (GC-FID) | [9] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process that converges pathways for fatty acid and branched-chain amino acid metabolism. The final step is an esterification reaction catalyzed by an alcohol acyltransferase (AAT).

Precursor Synthesis:

-

Lauric Acid (Dodecanoic Acid): Lauric acid is synthesized in the plastids of plant cells through the fatty acid synthase (FAS) complex. The process begins with acetyl-CoA and involves a series of condensation reactions, with the final chain length being determined by the activity of specific acyl-ACP thioesterases. A thioesterase with a preference for 12-carbon acyl-ACPs is required to release lauric acid.[10]

-

Isoamyl Alcohol (3-methyl-1-butanol): Isoamyl alcohol is derived from the catabolism of the branched-chain amino acid L-leucine. This pathway, often occurring during fruit ripening and fermentation, involves a transamination to form α-ketoisocaproate, followed by decarboxylation and reduction steps to yield isoamyl alcohol.

Esterification:

The final step in this compound biosynthesis is the condensation of lauroyl-CoA (the activated form of lauric acid) and isoamyl alcohol. This reaction is catalyzed by an alcohol acyltransferase (AAT) , a class of enzymes belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) superfamily.[11][12][13] The substrate specificity of the particular AAT enzyme is a critical determinant of the types of esters produced.[14][15]

Signaling Pathways and Regulation

The biosynthesis of volatile esters like this compound is tightly regulated by complex signaling networks that respond to developmental cues and environmental stimuli. Phytohormones such as ethylene and jasmonates are key regulators of fruit ripening and floral scent production, processes that often involve the synthesis of a diverse array of volatile compounds.[2][4][16][17][18][19][20]

-

Ethylene Signaling: In climacteric fruits, ethylene plays a crucial role in coordinating the expression of genes involved in ripening, including those responsible for the production of aroma volatiles. The ethylene signaling pathway involves a series of receptors and transcription factors that can upregulate the expression of AATs and enzymes in precursor biosynthetic pathways.[2][16][17][18][21]

-

Jasmonate Signaling: Jasmonates, including jasmonic acid and its volatile derivative methyl jasmonate, are involved in plant defense responses and have been shown to induce the production of various secondary metabolites, including volatile esters.[19][20][22][23]

-

Transcriptional Regulation: The expression of genes encoding enzymes in the fatty acid and ester biosynthesis pathways is controlled by various transcription factors. These transcription factors are, in turn, regulated by upstream signaling pathways, providing a multi-layered control system for the production of this compound and other volatile esters.[24][25][26]

References

- 1. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ORBi: Detailed Reference [orbi.uliege.be]

- 6. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Volatile Compounds in Pears by HS-SPME-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. Molecular and biochemical characteristics of a gene encoding an alcohol acyl-transferase involved in the generation of aroma volatile esters during melon ripening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 13. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization of alcohol acyltransferase from olive fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethylene and its crosstalk with hormonal pathways in fruit ripening: mechanisms, modulation, and commercial exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview [frontiersin.org]

- 18. Ethylene biosynthesis and signal transduction during ripening and softening in non-climacteric fruits: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. snu.elsevierpure.com [snu.elsevierpure.com]

- 21. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]

- 22. Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00024A [pubs.rsc.org]

- 23. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 25. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 26. peerj.com [peerj.com]

Spectroscopic Profile of Amyl Laurate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for amyl laurate, a fatty acid ester commonly used in the cosmetics and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The guide includes structured data tables, detailed experimental protocols, and visualizations of the molecular structure and analytical workflows.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 89.56 MHz

| Chemical Shift (ppm) | Assignment |

| 4.097 | -O-CH₂ -CH₂-CH(CH₃)₂ |

| 2.27 | -CO-CH₂ -(CH₂)₉-CH₃ |

| 1.60 | -O-CH₂-CH₂ -CH(CH₃)₂ |

| 1.26 | -CO-CH₂-(CH₂ )₉-CH₃ |

| 0.92 | -O-CH₂-CH₂-CH(CH₃ )₂ |

| 0.88 | -CO-(CH₂)₁₀-CH₃ |

Note: Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

Solvent: CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O |

| ~63.3 | -O-CH₂ -CH₂-CH(CH₃)₂ |

| ~37.9 | -O-CH₂-CH₂ -CH(CH₃)₂ |

| ~34.4 | -CH₂ -COO- |

| ~31.9 | -(CH₂ )ₙ- (Laurate Chain) |

| ~29.6 | -(CH₂ )ₙ- (Laurate Chain) |

| ~29.4 | -(CH₂ )ₙ- (Laurate Chain) |

| ~29.3 | -(CH₂ )ₙ- (Laurate Chain) |

| ~29.2 | -(CH₂ )ₙ- (Laurate Chain) |

| ~25.8 | -O-CH₂-CH₂-CH (CH₃)₂ |

| ~25.0 | -CH₂ -CH₂-COO- |

| ~22.7 | -CH₂ -CH₃ (Laurate Chain) |

| ~22.5 | -O-CH₂-CH₂-CH(CH₃ )₂ |

| ~14.1 | -CH₂-CH₃ (Laurate Chain) |

Note: These chemical shifts are predicted values generated using online NMR prediction tools and should be considered as estimates.

Table 3: Infrared (IR) Spectroscopy Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2925 | Strong | C-H Stretch | Alkane |

| ~2855 | Strong | C-H Stretch | Alkane |

| ~1740 | Strong | C=O Stretch | Ester |

| ~1465 | Medium | C-H Bend | Alkane |

| ~1170 | Strong | C-O Stretch | Ester |

Note: These are characteristic absorption peaks for the functional groups present in this compound.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) |

| 43.0 | 23.6 |

| 55.0 | 12.6 |

| 57.0 | 8.8 |

| 70.0 | 100.0 |

| 71.0 | 38.9 |

| 183.0 | 21.6 |

| 201.0 | 12.2 |

| 270.0 (M⁺) | 3.5 |

Note: Data sourced from ChemicalBook.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to 16 ppm.

-

A 90° pulse is applied with a relaxation delay of 5 seconds.

-

16 scans are acquired and averaged.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to 220 ppm.

-

A 30° pulse is applied with a relaxation delay of 2 seconds.

-

1024 scans are acquired and averaged.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: A drop of neat this compound liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then scanned over the mid-infrared range (4000-400 cm⁻¹).

-

32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Peak positions are identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for separating fatty acid esters.

-

Instrumentation: A GC-MS system operating in Electron Ionization (EI) mode is used.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 100°C, ramped to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 40-500.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the major fragment ions. The fragmentation pattern is interpreted to confirm the structure of the molecule.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Molecular Structure of this compound with NMR Assignments

This diagram shows the structure of this compound with protons and carbons labeled for NMR analysis.

Caption: this compound structure with NMR labels.

Conceptual Mass Spectrometry Fragmentation of this compound

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Conceptual MS fragmentation pathway.

References

safety and handling precautions for amyl laurate in the lab

An In-depth Technical Guide to the Safe Handling of Amyl Laurate in the Laboratory

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development and other laboratory settings. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound, also known as pentyl dodecanoate, is an ester with a faint, characteristic odor. It is primarily used in cosmetics and personal care formulations as an emollient and skin-conditioning agent.[1] Understanding its physical and chemical properties is the first step in safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Formula | C₁₇H₃₄O₂ | [1][2] |

| Molecular Weight | 270.45 - 270.46 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Faint, characteristic | [1] |

| Boiling Point | ~311 - 350 °C (may decompose) | [1][4] |

| Flash Point | >150 °C (>302 °F) (closed cup) | [1][5] |

| Solubility | Insoluble in water; soluble in oils and organic solvents like alcohol.[1][4] | [1][4] |

| Density | ~0.853 - 0.870 g/cm³ |[4][6] |

Section 2: Hazard Identification and Toxicology

This compound is generally not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200) or GHS criteria.[1][3] However, it may cause mild irritation in sensitive individuals and presents risks if handled improperly.

-

Primary Routes of Exposure : Inhalation, ingestion, and contact with skin and eyes.[1][3]

-

Acute Effects : May cause mild skin irritation upon contact.[1][3] Eye contact can also result in irritation.[1] Inhalation of vapors or mist may lead to respiratory tract irritation.[1][3]

-

Chronic Effects : While health injuries are not expected under normal use, prolonged or repeated skin exposure may lead to dermatitis.[1][3]

-

Toxicity Data : Acute oral toxicity (LD50, Rat) is reported as < 2,000 mg/kg.[7] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.[4]

Section 3: Handling and Storage Procedures

Proper handling and storage are essential to minimize exposure and maintain the chemical's stability.

Safe Handling Advice

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]

-

Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment.[3][8]

-

Keep the substance away from heat, sparks, and all sources of ignition.[3][9]

-

Use non-sparking tools and take precautionary measures against electrostatic discharges.[10][11][12]

-

Do not smoke, eat, or drink in areas where the chemical is handled.[3]

-

Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[3][8]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9]

-

Keep containers away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][8]

-

Protect from heat, light, and moisture.[1] Storing at room temperature or below 15°C in a dark place is recommended.[3]

Section 4: Exposure Controls & Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for preventing exposure.

-

Engineering Controls : Ensure adequate ventilation and use local exhaust systems to keep airborne concentrations of vapors low.[1][3] An eyewash station and safety shower should be readily accessible in the immediate work area.[8][13]

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale & Source(s) |

|---|---|---|

| Eye Protection | Safety glasses with side-shields or tightly fitting safety goggles.[3][8][10] A face shield may be required in situations with a higher risk of splashing.[8] | To prevent eye contact and irritation. |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[3][8][10] | To prevent skin contact and potential irritation. |

| Skin & Body Protection | Long-sleeved clothing, a chemical-resistant apron, and protective boots as needed.[3][8] | To protect skin from accidental splashes or spills. |

| Respiratory Protection | A vapor respirator is recommended. Use an approved/certified respirator or equivalent if exposure limits may be exceeded or if irritation is experienced.[3][8][10] | To prevent inhalation of vapors and respiratory tract irritation. |

Section 5: First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Protocol | Source(s) |

|---|---|---|

| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms occur or if the person feels unwell.[1][2] | [1][2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, seek medical advice.[1][2] | [1][2] |

| Eye Contact | Rinse cautiously and thoroughly with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if eye irritation persists.[1][2] | [1][2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[1][2][12] |[1][2][12] |

Section 6: Accidental Release and Spill Management

A systematic approach is required to safely manage spills. The following protocol outlines the necessary steps.

Experimental Protocol: Spill Cleanup

-

Immediate Assessment & Evacuation :

-

Ventilation :

-

Ensure the area is well-ventilated. If in a fume hood, keep it running.

-

-

Containment :

-

Absorption :

-

Collection & Disposal :

-

Decontamination :

-

Clean the spill site thoroughly with soap and water once the material has been removed.[3]

-

Dispose of any contaminated cleaning materials in the same manner as the spilled substance.

-

-

Reporting :

-

Report the incident to the laboratory supervisor or safety officer in accordance with institutional policy.

-

Section 7: Stability and Reactivity

-

Reactivity : No special reactivity has been reported under normal conditions.[2]

-

Chemical Stability : this compound is stable under recommended storage and handling conditions.[1][2][9]

-

Conditions to Avoid : Heat, flames, sparks, and other ignition sources.[3][9]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[1][2][3]

-

Hazardous Decomposition Products : Under fire conditions, decomposition can produce carbon oxides (carbon monoxide and carbon dioxide).[1][2][3]

Section 8: Disposal Considerations

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][9]

-

Product Disposal : The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not allow the product to enter drains, waterways, or soil.[2][12]

-

Container Disposal : Contaminated containers should be treated as the product itself.[2] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[11][12] Alternatively, packaging can be punctured to render it unusable before disposal in a sanitary landfill.[11][12]

References

- 1. chemicalbull.com [chemicalbull.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. Isothis compound | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 5350-03-8 [thegoodscentscompany.com]

- 6. chembk.com [chembk.com]

- 7. ellementalpro.com [ellementalpro.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. ecdn6.globalso.com [ecdn6.globalso.com]

- 13. acme-hardesty.com [acme-hardesty.com]

Methodological & Application

Application Notes & Protocols for the Enzymatic Synthesis of Amyl Laurate Using Lipase Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Amyl laurate, an ester known for its applications in the cosmetic and flavor industries, can be synthesized efficiently and sustainably using lipase-catalyzed esterification. This biocatalytic approach offers high selectivity and operates under mild conditions, presenting a green alternative to traditional chemical synthesis. These application notes provide detailed protocols for the enzymatic synthesis of this compound, focusing on the use of various microbial lipases. The information is targeted toward researchers and professionals in drug development and related scientific fields who are interested in biocatalysis.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different lipases and reaction conditions.

Table 1: Comparison of Different Lipase Catalysts for this compound Synthesis

| Lipase Source | Immobilization Support | Reaction Medium | Temperature (°C) | Time (h) | Molar Ratio (Alcohol:Acid) | Conversion/Yield | Reference |

| Rhizopus oryzae | Silica Hydroxyethylcellulose (SiO2-HEC) | Solvent-free | 45 | 72 | 1:1 | High Performance | [1][2][3] |

| Candida antarctica (Novozym 435) | Commercial Immobilized | Supercritical CO2 | 40-45 | 2-3 | Not specified | 37% Conversion | [4][5] |

| Pseudomonas fluorescens | Silica Hydroxyethylcellulose (SiO2-HEC) | Solvent-free | 45 | 72 | 1:1 | Moderate Performance | [1][2] |

| Burkholderia cepacia | Silica Hydroxyethylcellulose (SiO2-HEC) | Solvent-free | 45 | 72 | 1:1 | Moderate Performance | [1][2] |

| Penicillium camembertii | Silica Hydroxyethylcellulose (SiO2-HEC) | Solvent-free | 45 | 72 | 1:1 | Lower Performance | [1][2] |

Table 2: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimal Value/Range | Notes | Reference |

| Temperature | 40 - 58.2 °C | Optimum temperature can vary with the specific lipase and reaction system. | [4][5][6] |

| Reaction Time | 2 - 72 h | Equilibrium can be reached in as little as 2-3 hours with some systems. | [4][5] |

| Molar Ratio (Alcohol:Acid) | 1:1 to 1:1.5 | An equimolar ratio is commonly used, though a slight excess of the acid may improve conversion. | [1][7] |

| Enzyme Amount | 4 - 12% (w/w) | Higher enzyme concentrations can increase the reaction rate up to a certain point. | [2] |

| Agitation | ~450 rpm | Adequate mixing is crucial for overcoming mass transfer limitations. | [1][2] |

| Water Content | Low (≤6% w/w) | Excess water can promote the reverse reaction (hydrolysis) and reduce ester yield. | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Protocol 1: Immobilization of Lipase on Silica Hydroxyethylcellulose (SiO2-HEC)

This protocol is based on methodologies for immobilizing microbial lipases for esterification reactions.[1][2]

Materials:

-

Microbial lipase (e.g., from Rhizopus oryzae)

-

Silica Hydroxyethylcellulose (SiO2-HEC) support

-

Phosphate buffer (pH 7.0)

-

Glutaraldehyde solution (2.5% v/v)

-

Deionized water

-

Beakers, magnetic stirrer, and filtration apparatus

Procedure:

-

Support Activation: Suspend 10 g of SiO2-HEC support in 100 mL of deionized water. Add 20 mL of 2.5% glutaraldehyde solution and stir for 2 hours at room temperature.

-

Washing: Filter the activated support and wash thoroughly with deionized water to remove excess glutaraldehyde.

-

Enzyme Immobilization: Prepare a solution of the lipase in phosphate buffer (pH 7.0). The concentration will depend on the specific activity of the enzyme.

-

Binding: Add the activated and washed support to the lipase solution. Stir gently for 12-24 hours at 4°C to allow for covalent attachment of the enzyme.

-

Final Washing and Drying: Filter the immobilized lipase and wash with phosphate buffer to remove any unbound enzyme. Finally, dry the immobilized preparation under vacuum until a low water content (≤6% w/w) is achieved.

Protocol 2: Lipase-Catalyzed Synthesis of this compound (Solvent-Free System)

This protocol outlines the esterification reaction in a solvent-free medium.[1][2]

Materials:

-

Immobilized lipase (e.g., immobilized Rhizopus oryzae)

-

Amyl alcohol (isoamyl alcohol)

-

Lauric acid

-

Reaction vessel (e.g., screw-capped flask)

-

Shaking incubator or magnetic stirrer with temperature control

Procedure:

-

Reactant Preparation: In a reaction vessel, combine amyl alcohol and lauric acid at an equimolar ratio (1:1).

-

Enzyme Addition: Add the immobilized lipase to the substrate mixture. A typical enzyme loading is between 5-10% of the total substrate weight.

-

Reaction Incubation: Securely cap the vessel and place it in a shaking incubator or on a magnetic stirrer. Set the temperature to 45°C and the agitation to 450 rpm.

-

Reaction Monitoring: At regular intervals (e.g., every 8-12 hours), withdraw a small aliquot of the reaction mixture. Analyze the sample for the consumption of lauric acid or the formation of this compound using techniques such as gas chromatography (GC) or titration to determine the acid value.

-

Reaction Termination: Continue the reaction for up to 72 hours or until no further increase in ester conversion is observed.

-

Product Recovery: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse. The liquid product can then be purified, for example, by vacuum distillation to remove unreacted substrates.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Lipase-Catalyzed Esterification Mechanism (Ping-Pong Bi-Bi)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

- 1. proceedings.science [proceedings.science]

- 2. researchgate.net [researchgate.net]

- 3. proceedings.science [proceedings.science]

- 4. Synthesis of isothis compound and isoamyl stearate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Optimal formation of hexyl laurate by Lipozyme IM-77 in solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Protocol for the Transesterification Synthesis of Amyl Laurate

Introduction

Amyl laurate, an ester known for its fruity and fatty odor, finds significant applications in the flavor, fragrance, and cosmetic industries. It serves as a valuable ingredient in skincare, haircare, and color cosmetics due to its emollient properties, providing a non-greasy, silky feel.[1] This application note provides detailed protocols for the synthesis of this compound via transesterification, a chemical process that involves the exchange of the alcohol group of an ester with another alcohol. Both chemical and enzymatic transesterification methods are presented, offering flexibility for researchers and drug development professionals. The protocols include reaction setup, execution, purification, and characterization of the final product.

Chemical Transesterification of Glyceryl Trilaurate with Amyl Alcohol

This protocol describes the synthesis of this compound through the alcoholysis of glyceryl trilaurate with n-amyl alcohol, catalyzed by sodium methoxide (NaOCH3).[2]

1.1. Materials and Equipment

-

Reactants: Glyceryl trilaurate, n-amyl alcohol

-

Catalyst: Sodium methoxide (NaOCH3)

-